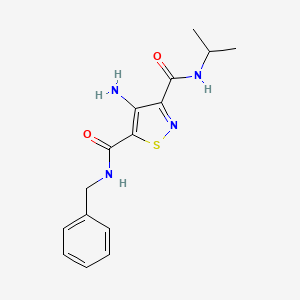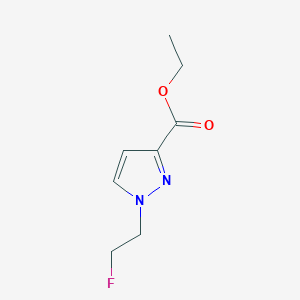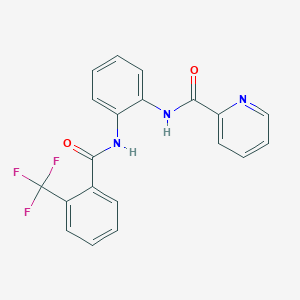![molecular formula C22H20ClN3O4S2 B2556901 3-(4-chlorophenylsulfonamido)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 898466-58-5](/img/structure/B2556901.png)
3-(4-chlorophenylsulfonamido)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-chlorophenylsulfonamido)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H20ClN3O4S2 and its molecular weight is 489.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Theoretical Investigation and Computational Calculations
A theoretical investigation into antimalarial sulfonamides, including derivatives similar to 3-(4-chlorophenylsulfonamido)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide, utilized computational calculations and molecular docking studies. These sulfonamides were examined for their in vitro antimalarial activity, demonstrating excellent antimalarial activity with IC50 values of <30µM. The synthesized compounds exhibited favorable ADMET properties and did not show cytotoxicity at the concentration confirmed. Molecular docking studies revealed these compounds had small energy affinity against key proteins in Plasmodium species and SARS-CoV-2, indicating potential beyond antimalarial applications (Fahim & Ismael, 2021).
Synthesis and Anti-Microbial Screening
Research into fluoro-substituted sulphonamide benzothiazoles comprising thiazole structures, which include compounds structurally related to the queried chemical, showed a broad range of biodynamic properties. These novel compounds were synthesized and screened for antimicrobial activity, revealing potent biodynamic agents against various microbial strains. This study indicates the versatility of sulfonamide benzothiazoles in pharmacological applications, providing a foundation for further exploration of related compounds (Jagtap et al., 2010).
Pro-Apoptotic and Anticancer Activity
Research into indapamide derivatives, including compounds with structural similarities to this compound, explored their pro-apoptotic and anticancer activity. One compound demonstrated significant growth inhibition on melanoma cell lines, highlighting the potential of sulfonamide derivatives in cancer treatment. The study provides insight into the therapeutic applications of such compounds against various cancer types (Yılmaz et al., 2015).
Electrophysiological Activity and Class III Antiarrhythmic Agents
Investigations into N-substituted imidazolylbenzamides and benzene-sulfonamides, which share functional groups with the compound of interest, demonstrated potent class III antiarrhythmic activity. These compounds showed efficacy comparable to known selective class III agents, indicating their potential use in treating reentrant arrhythmias. This research adds to the understanding of the molecular mechanisms behind the antiarrhythmic effects of sulfonamide derivatives (Morgan et al., 1990).
properties
IUPAC Name |
3-[(4-chlorophenyl)sulfonylamino]-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4S2/c1-22(2)11-17-19(18(27)12-22)31-21(24-17)25-20(28)13-4-3-5-15(10-13)26-32(29,30)16-8-6-14(23)7-9-16/h3-10,26H,11-12H2,1-2H3,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVDEFDSTLYLJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2556820.png)

![7-Oxa-2-Azaspiro[4.5]Decane Hydrochloride](/img/structure/B2556825.png)
![3-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid](/img/structure/B2556827.png)
![4-bromo-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2556828.png)
![(E)-3-phenyl-N-[(4-phenyloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2556829.png)
![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2556830.png)


![7-Fluoro-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2556833.png)


![2,2-Dimethyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride](/img/structure/B2556840.png)